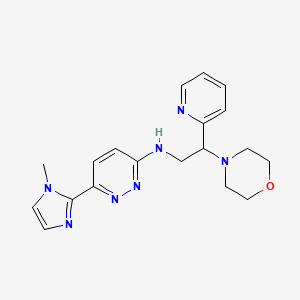

![molecular formula C15H23N3O5S B5501159 4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is related to a class of chemicals known for their varied biological activities and functionalities in chemical synthesis. While the exact compound may not have a widespread study, its structure suggests its relevance in fields like medicinal chemistry and enzyme inhibition due to similarities with sulfonamide-based structures.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves reactions such as sulfonylation and amide formation. Typically, starting materials like phenethylamine derivatives are reacted with sulfonyl chlorides in the presence of base to yield sulfonamides. These reactions are often carried out in solvents like N,N-dimethylformamide (DMF) and activated by reagents like lithium hydride (LiH) (Abbasi et al., 2018).

Molecular Structure Analysis

The structure of sulfonamide derivatives is characterized using techniques such as IR, 1H-NMR, and 13C-NMR spectroscopy. These analytical methods provide detailed information on the molecular framework, identifying functional groups and confirming the integrity of the synthesized compounds (Abbasi et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including inhibitory interactions with enzymes like acetylcholinesterase. They can form stable enzyme-inhibitor complexes, which is a significant aspect of their biological activity. Their reactivity can be influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic system (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and pharmaceutical formulations. These properties can be tailored by modifying the chemical structure, such as altering the substituents on the phenyl ring or the morpholine moiety.

Chemical Properties Analysis

The chemical properties, like acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the compound's interactions and stability under different conditions. The presence of the dimethylamino and sulfonamide groups contributes to the compound's basicity and reactivity in chemical syntheses and biological systems.

References:

- (Abbasi et al., 2018): Discusses the synthesis and characterization of sulfonamide derivatives, providing insights into their chemical structure and biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated the significance of sulfonamide derivatives, including those with morpholine structures, in exhibiting antimicrobial and antifungal properties. For example, derivatives of morpholine sulfonamides have shown potent activity against various bacterial strains, including multidrug-resistant ones, and fungal species, indicating their potential as leads for developing new antimicrobial and antifungal agents. These compounds' mechanisms of action often involve inhibiting enzymes critical for the pathogens' survival and proliferation, such as carbonic anhydrases in bacteria and fungi, making them targets for drug development programs aimed at overcoming resistance issues (Oliveira et al., 2015).

Antioxidant Properties

Sulfonamide derivatives have also been recognized for their antioxidant capabilities, crucial for counteracting oxidative stress implicated in numerous diseases and aging processes. Research involving sulfonamide compounds, especially those incorporating phenolic structures, has revealed their effectiveness in scavenging free radicals, reducing metal ions, and protecting against lipid peroxidation. These actions contribute to their antioxidant activity, suggesting their applicability in preventing or treating conditions resulting from oxidative damage (Gülçin, 2011).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of sulfonamide derivatives, particularly against carbonic anhydrases and acetylcholinesterase, has been explored for therapeutic purposes. These compounds exhibit nanomolar to micromolar inhibitory concentrations against various enzyme isoforms, highlighting their potential in designing drugs for diseases like glaucoma, epilepsy, and neurodegenerative disorders. By targeting specific enzymes with high affinity and selectivity, these sulfonamides offer a basis for developing novel therapeutics with improved efficacy and reduced side effects (Supuran et al., 2013).

Modulation of Antibiotic Activity

Sulfonamide derivatives, including morpholine sulfonamides, have been investigated for their ability to modulate the activity of antibiotics against resistant bacterial strains. By interacting with bacterial enzymes or efflux mechanisms, these compounds can enhance the efficacy of existing antibiotics, offering a strategy to combat antibiotic resistance. This modulatory effect underscores the potential of sulfonamide derivatives in developing combination therapies that can restore or enhance the antibacterial activity of antibiotics against resistant pathogens (Oliveira et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(2-methoxyphenyl)methyl]morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S/c1-17(2)24(20,21)18-8-9-23-14(11-18)15(19)16-10-12-6-4-5-7-13(12)22-3/h4-7,14H,8-11H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGIYJRYGYYQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCOC(C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)